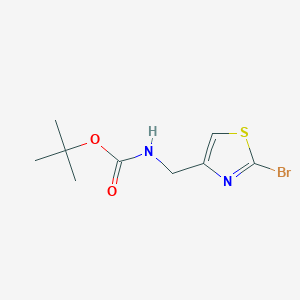![molecular formula C16H20N2O2 B13147957 1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is a complex organic compound with a unique structure that includes two pyridine rings connected by a tetrahydro bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with N-ethyl-N-methyl-β-aminopropionitrile.
Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine.
Cyclization: The diamine is then cyclized in the presence of copper chloride to form the desired bipyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-dipyridyl: This compound has a similar bipyridine structure but differs in the position of the methyl groups.
1,2,3,4-Tetrahydro-2,6-dimethylnaphthalene: Another related compound with a tetrahydro structure but different ring systems.
Uniqueness
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-(3-acetyl-2,6-dimethyl-3-pyridin-4-yl-2,4-dihydro-1H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-10-15(11(2)19)9-16(13(4)20,12(3)18-10)14-5-7-17-8-6-14/h5-8,12,18H,9H2,1-4H3 |
InChI-Schlüssel |
QAALMXJKAGRLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(=C(N1)C)C(=O)C)(C2=CC=NC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



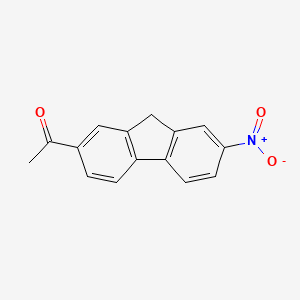
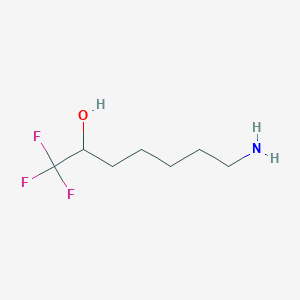
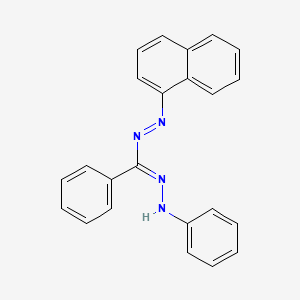

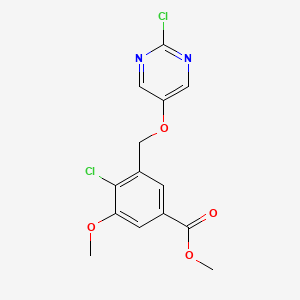
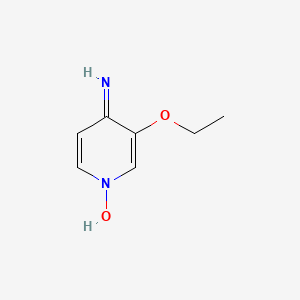
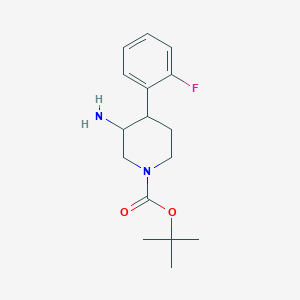


![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)


